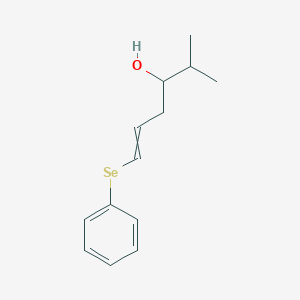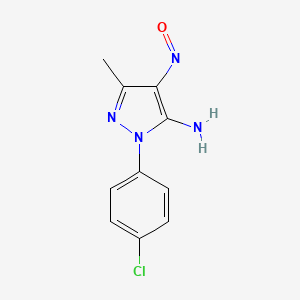![molecular formula C25H37N5O2 B14414178 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine CAS No. 87040-72-0](/img/structure/B14414178.png)
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including pharmacology, material sciences, and photophysics . This compound, in particular, has garnered attention due to its potential therapeutic properties and its ability to interact with DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine typically involves the reaction of acridine derivatives with diethylaminoethanol under specific conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Etherification: Reaction with diethylaminoethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial reactors and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the acridine core can lead to dihydroacridine derivatives.
Substitution: Substitution reactions can occur at the amino or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, such as quinones, dihydroacridines, and substituted acridines .
Applications De Recherche Scientifique
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its DNA-binding properties and potential as an anticancer agent.
Medicine: Explored for its antimicrobial and antiprotozoal activities.
Industry: Utilized in the development of photophysical materials and organoelectronics.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. The intercalation is driven by charge transfer and π-stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine.
Proflavine: Another acridine derivative with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Uniqueness
3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine is unique due to its specific substitution pattern, which enhances its solubility and DNA-binding affinity compared to other acridine derivatives .
Propriétés
Numéro CAS |
87040-72-0 |
|---|---|
Formule moléculaire |
C25H37N5O2 |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
3,6-bis[2-(diethylamino)ethoxy]acridine-4,5-diamine |
InChI |
InChI=1S/C25H37N5O2/c1-5-29(6-2)13-15-31-20-11-9-18-17-19-10-12-21(32-16-14-30(7-3)8-4)23(27)25(19)28-24(18)22(20)26/h9-12,17H,5-8,13-16,26-27H2,1-4H3 |
Clé InChI |
QWVBCPIXQKIUTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C2=NC3=C(C=CC(=C3N)OCCN(CC)CC)C=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)



![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
